molecular formula C16H15F3N2O B1401739 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone CAS No. 1311279-36-3

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone

Cat. No.: B1401739
CAS No.: 1311279-36-3
M. Wt: 308.3 g/mol
InChI Key: OUDFUFBKDFPSEP-UHFFFAOYSA-N
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Description

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS: 1311279-36-3) is a fluorinated aromatic ketone with a molecular formula of C₁₆H₁₅F₃N₂O and a molar mass of 308.3 g/mol . Its structure features a pyridine ring substituted at position 6 with a dimethylamino group (-N(CH₃)₂) and at position 4 with a trifluoromethyl (-CF₃) group. This pyridine moiety is linked to a phenyl ring bearing an ethanone (-COCH₃) group at the meta position. Predicted physical properties include a density of 1.228 g/cm³, boiling point of 444.5°C, and pKa of 3.53, indicative of moderate acidity influenced by the electron-withdrawing CF₃ group .

Properties

IUPAC Name

1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c1-10(22)11-5-4-6-12(7-11)14-8-13(16(17,18)19)9-15(20-14)21(2)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDFUFBKDFPSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone, also known by its CAS number 1311283-97-2, is a compound of significant interest due to its potential biological activities. The structural features of this compound, particularly the dimethylamino and trifluoromethyl groups, suggest a diverse range of interactions with biological targets, making it a candidate for various pharmacological applications.

  • Molecular Formula : C19H20F3N3O3
  • Molecular Weight : 393.38 g/mol
  • CAS Number : 1311283-97-2

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dimethylamino group enhances solubility and reactivity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing pyridine derivatives. For instance, related Schiff base molecules have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . These findings suggest that this compound may exhibit comparable antimicrobial effects.

Antibiofilm Activity

The compound has shown promise in inhibiting biofilm formation, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that compounds with similar structures can significantly reduce biofilm biomass at concentrations as low as 62.216 μg/mL . This property is crucial in combating persistent bacterial infections where biofilms are prevalent.

Case Studies and Research Findings

StudyFindings
MDPI Study on Schiff BasesDemonstrated significant antibacterial activity against MRSA and Enterococcus spp., with MIC values indicating bactericidal effects .
Anticancer ResearchRelated compounds showed promising results in inhibiting EGFR with IC50 values suggesting potential use in cancer therapy .
Biofilm InhibitionCompounds similar to this compound exhibited effective biofilm inhibition against MRSA .

Comparison with Similar Compounds

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS: MFCD11110696)

  • Structure: A pyridine ring (6-methyl substituent) connected via ethanone to a 4-methylsulfonylphenyl group .
  • Absence of dimethylamino group reduces basicity compared to the target compound.
  • Applications : Used as an impurity reference standard (Etoricoxib Impurity D), highlighting its relevance in pharmaceutical quality control .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6)

  • Structure: Chloropyridine linked to trifluoroethanone .
  • Key Differences: Chlorine at position 6 enhances electrophilicity, favoring aromatic substitution reactions. Trifluoroethanone (-COCF₃) is more electron-deficient than the target’s acetyl (-COCH₃), affecting solubility and reactivity.
  • Applications : Intermediate in agrochemical synthesis, leveraging halogenated pyridine reactivity .

Pyrimidine and Dihydropyrimidine Derivatives

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

  • Structure : Dihydropyrimidine core with 4-fluorophenyl and sulfanylidene (-S=) groups .
  • Key Differences :
    • Sulfanylidene group introduces hydrogen-bonding capacity, enhancing interactions with biological targets.
    • Fluorophenyl substituent improves lipophilicity compared to the target’s trifluoromethylpyridine.
  • Applications : Studied for biological activities, including antimicrobial and anti-inflammatory properties .

Urea and Sulfonamide Derivatives

1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea

  • Structure : Target compound’s pyridinyl-phenyl scaffold modified with a urea (-NHCONH-) linker .
  • Key Differences: Urea group introduces hydrogen-bond donor/acceptor sites, improving target binding in drug design. Chlorophenyl substituent adds steric bulk and electron-withdrawing effects.
  • Applications: Potential kinase inhibitors or GPCR modulators due to urea’s affinity for enzymatic active sites .

Hydroxyacetophenone Derivatives

1-[3-(Hexyloxy)-4-hydroxy-5-(2-propenyl)phenyl]ethanone

  • Structure: Hydroxy and propenyl substituents on a phenyl-ethanone core .
  • Propenyl chain enables conjugation reactions absent in the target compound.
  • Applications : Used as intermediates in fragrance or antioxidant synthesis .

Research Findings and Implications

  • Electronic Effects : The target compound’s -CF₃ and -N(CH₃)₂ groups create a balance of electron-withdrawing and donating effects, making it versatile in reactions requiring polarized aromatic systems .
  • Biological Potential: Urea derivatives (e.g., ) demonstrate enhanced target binding over the parent ethanone, suggesting that functionalization of the pyridinyl-phenyl scaffold can optimize pharmacological profiles.
  • Synthetic Utility : Halogenated analogs (e.g., ) are valuable in cross-coupling reactions, whereas sulfonamide derivatives (e.g., ) exhibit improved solubility for aqueous-phase applications.

Preparation Methods

General Synthetic Approach

The synthesis typically begins with the formation of the core pyridine and phenyl rings, followed by functionalization to introduce the dimethylamino and trifluoromethyl groups, culminating in the formation of the ethanone linkage.

Key steps include:

Specific Synthetic Routes

a. Multi-step Organic Synthesis via Cross-Coupling

  • Step 1: Synthesis of 6-dimethylamino-4-trifluoromethyl-pyridine derivative

    • Starting from commercially available pyridine precursors, introduce the dimethylamino group via nucleophilic substitution.
    • Introduce the trifluoromethyl group through electrophilic trifluoromethylation, often using reagents like Togni's reagent or trifluoromethyl iodide in the presence of a catalyst.
  • Step 2: Coupling with phenyl intermediates

    • Use Suzuki-Miyaura coupling with boronic acids or esters to attach the pyridine derivative to a suitably substituted phenyl halide.
    • Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are employed under inert atmospheres.
  • Step 3: Formation of the ethanone linkage

    • Conduct Friedel-Crafts acylation using acyl chlorides or anhydrides to attach the ethanone group to the phenyl ring, completing the synthesis.

b. Microwave-Assisted Synthesis

  • Microwave irradiation can accelerate the coupling and acylation steps, improving yields and reducing reaction times. For example, microwave-assisted Suzuki coupling or acylation reactions in solvents like DMF or toluene have been reported.

c. Use of Peptide Coupling Reagents

  • For certain intermediates, coupling reagents such as T3P, EDC, or HBTU facilitate the formation of amide bonds or activation of carboxylic acids, which can be adapted to synthesize derivatives of the target compound.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Purpose References
1 Trifluoromethylation Trifluoromethylating agents (e.g., Togni's reagent) Reflux, inert atmosphere Introduce CF₃ group on pyridine ,
2 Nucleophilic substitution Dimethylamine Reflux, polar solvents Attach dimethylamino group
3 Cross-coupling Boronic acids, Pd catalysts Microwave or conventional heating Attach phenyl ring
4 Friedel-Crafts acylation Acyl chlorides or anhydrides Reflux, Lewis acids like AlCl₃ Form ethanone linkage

Notes on Optimization and Variations

  • Microwave-assisted reactions have been shown to significantly reduce reaction times and improve yields, especially during coupling and acylation steps.
  • Choice of solvents such as DMF, toluene, or dichloromethane influences the efficiency of each step.
  • Catalysts like palladium complexes are critical for successful cross-coupling reactions, with ligand selection impacting regioselectivity and yield.
  • Purification methods include recrystallization, column chromatography, and preparative HPLC to isolate high-purity products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone
Reactant of Route 2
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1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone

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